Cas no 2408970-36-3 (2,2-Difluorocyclobutane-1-carbaldehyde)

2,2-Difluorocyclobutane-1-carbaldehyde is a fluorinated cyclobutane derivative featuring a reactive aldehyde functional group. Its unique structure, combining a strained cyclobutane ring with two fluorine substituents, enhances its utility as a versatile intermediate in organic synthesis. The presence of fluorine atoms imparts increased stability and influences electronic properties, making it valuable for applications in pharmaceuticals, agrochemicals, and materials science. The aldehyde group allows for further functionalization through condensation, reduction, or nucleophilic addition reactions. This compound is particularly useful in the development of fluorinated bioactive molecules, where its structural rigidity and fluorine effects can improve binding affinity and metabolic stability. High purity and well-defined reactivity ensure consistent performance in synthetic workflows.
2,2-Difluorocyclobutane-1-carbaldehyde structure
2408970-36-3 structure
Product Name:2,2-Difluorocyclobutane-1-carbaldehyde
CAS No:2408970-36-3
MF:C5H6F2O
MW:120.097348690033
CID:5464318
Update Time:2025-05-21

2,2-Difluorocyclobutane-1-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2,2-Difluorocyclobutane-1-carbaldehyde
    • AT11660
    • Z3827377084
    • Cyclobutanecarboxaldehyde, 2,2-difluoro-
    • Inchi: 1S/C5H6F2O/c6-5(7)2-1-4(5)3-8/h3-4H,1-2H2
    • InChI Key: RFMBFUBHPPLKAI-UHFFFAOYSA-N
    • SMILES: FC1(CCC1C=O)F

Computed Properties

  • Exact Mass: 120.03867113 g/mol
  • Monoisotopic Mass: 120.03867113 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 1
  • Complexity: 111
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 17.1
  • Molecular Weight: 120.10

2,2-Difluorocyclobutane-1-carbaldehyde Pricemore >>

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Additional information on 2,2-Difluorocyclobutane-1-carbaldehyde

Recent Advances in the Application of 2,2-Difluorocyclobutane-1-carbaldehyde (CAS: 2408970-36-3) in Chemical Biology and Pharmaceutical Research

2,2-Difluorocyclobutane-1-carbaldehyde (CAS: 2408970-36-3) has emerged as a versatile building block in medicinal chemistry and chemical biology due to its unique structural and electronic properties. Recent studies have highlighted its potential in the synthesis of novel bioactive compounds, particularly in the development of enzyme inhibitors and fluorinated analogs of pharmaceutical intermediates. The incorporation of the difluorocyclobutane moiety has been shown to enhance metabolic stability and bioavailability, making this compound a valuable tool in drug discovery.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of 2,2-Difluorocyclobutane-1-carbaldehyde as a key intermediate in the synthesis of potent protease inhibitors. The researchers utilized its aldehyde functionality for selective conjugation with various nucleophiles, enabling the rapid assembly of compound libraries for high-throughput screening. The resulting inhibitors exhibited improved pharmacokinetic profiles compared to their non-fluorinated counterparts, with particular enhancement in membrane permeability.

In parallel research, the compound has found application in the development of positron emission tomography (PET) tracers. The cyclobutane ring provides structural rigidity while the fluorine atoms allow for potential 18F-labeling, creating opportunities for novel imaging agents. A recent patent application (WO2023051234) describes the use of 2408970-36-3 in the synthesis of radiolabeled probes targeting neurodegenerative disease biomarkers.

From a synthetic chemistry perspective, several innovative methodologies have been developed to access 2,2-Difluorocyclobutane-1-carbaldehyde and its derivatives. A 2024 Nature Communications paper reported a photocatalytic [2+2] cycloaddition approach that significantly improves the yield and scalability of the synthesis. This advancement addresses previous challenges in the large-scale production of this valuable intermediate.

The safety profile and handling considerations of 2408970-36-3 have also been investigated in recent industrial studies. While generally stable under standard conditions, proper precautions are recommended when working with the aldehyde functionality, particularly in large-scale reactions. Several pharmaceutical companies have included this compound in their internal building block collections, reflecting its growing importance in drug discovery pipelines.

Looking forward, the unique properties of 2,2-Difluorocyclobutane-1-carbaldehyde position it as a promising scaffold for addressing current challenges in medicinal chemistry, including the development of CNS-penetrant compounds and targeted protein degraders. Ongoing research is exploring its application in covalent inhibitor design and as a precursor for fluorinated bioisosteres in lead optimization programs.

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